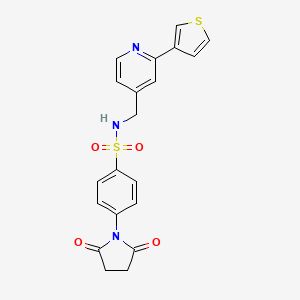
4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O4S2 and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cardiovascular health and enzyme inhibition. This article reviews the available literature on its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2,5-dioxopyrrolidine with various amine and sulfonamide precursors under controlled conditions to yield the desired sulfonamide derivative. The following table summarizes some synthetic routes:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2,5-Dioxopyrrolidine + Amine + Sulfonyl Chloride | Varies (typically >60%) |
| 2 | Purification via column chromatography | High purity achieved |
Chemical Structure
The molecular formula of the compound is C10H10N2O4S, indicating a complex structure with potential interactions at the molecular level that may influence its biological activity.
Cardiovascular Effects
Research indicates that sulfonamide derivatives can significantly affect cardiovascular parameters. A study evaluated the impact of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. Notably, compounds similar to our target compound demonstrated a reduction in perfusion pressure and coronary resistance.
Key Findings:
- Compound Tested : 4-(2-aminoethyl)-benzenesulfonamide
- Effects : Decreased perfusion pressure compared to control.
- Mechanism : Potential interaction with calcium channels, influencing vascular resistance.
The results suggest that the target compound may exhibit similar properties due to structural similarities with other tested sulfonamides .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes that are crucial in metabolic pathways. Preliminary docking studies have shown that compounds with a similar structure can bind effectively to enzymes involved in cell proliferation and inflammation.
- Binding : The compound likely interacts with key amino acid residues in the active site of target enzymes.
- Inhibition : This interaction may inhibit enzymatic activity, leading to reduced cell proliferation rates.
Experimental Design
An experimental design was employed to evaluate the biological activity of various benzenesulfonamide derivatives:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control (Krebs-Henseleit solution) | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |
Results Summary
The results indicated that Compound IV significantly decreased perfusion pressure over time compared to controls and other tested compounds, suggesting a strong potential for cardiovascular applications .
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c24-19-5-6-20(25)23(19)16-1-3-17(4-2-16)29(26,27)22-12-14-7-9-21-18(11-14)15-8-10-28-13-15/h1-4,7-11,13,22H,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOHFKWCHMRRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














